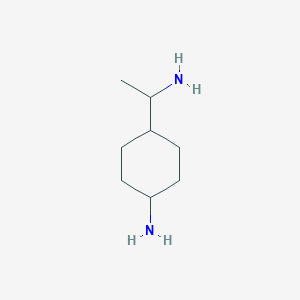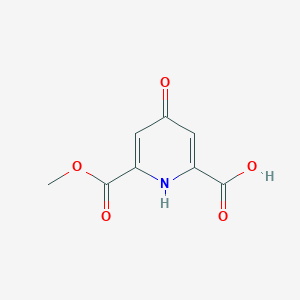
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate is an organic compound with the molecular formula C9H15NO4 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate can be synthesized through the reaction of tetrahydrofuran-2-carboxylic acid with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Tetrahydrofuran-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran-2-methanol derivatives.
Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects in the case of medicinal applications.
Comparison with Similar Compounds
Ethyl(tetrahydro-furan-2-carbonyl)-amino-acetate can be compared with other similar compounds, such as:
Tetrahydrofuran-2-carboxylic acid: A precursor in the synthesis of this compound.
Ethyl 2-aminobenzoate: Another ester compound with similar reactivity but different applications.
Tetrahydrofuran-2-methanol: A reduction product of this compound with distinct properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C9H14NO4- |
|---|---|
Molecular Weight |
200.21 g/mol |
IUPAC Name |
2-[ethyl(oxolane-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H15NO4/c1-2-10(6-8(11)12)9(13)7-4-3-5-14-7/h7H,2-6H2,1H3,(H,11,12)/p-1 |
InChI Key |
LBGGGYJGUGHIFP-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC(=O)[O-])C(=O)C1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2'-Amino[4,4'-bithiazol]-2-YL)-4-pyridinecarboxamide](/img/structure/B13118029.png)




![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)


![1-(3-Chloro-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B13118083.png)


![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)
